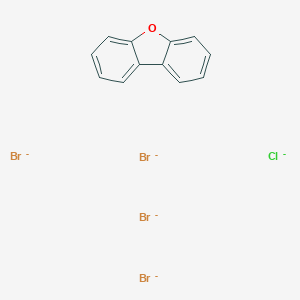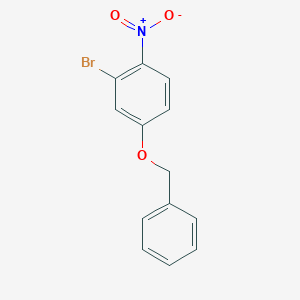
Spinetoram L
Descripción general
Descripción
Spinetoram L is an insecticidal mixture of two active neurotoxic constituents of Saccharopolyspora spinosa . It is used to control pest insects in stored grain and on domestic cats . Spinetorams are semisynthetic derivatives of the spinosyn class of compounds produced by the bacterial species Saccharopolyspora spinosa . It is highly active, by both contact and ingestion, in numerous insect species .
Synthesis Analysis
Spinetoram is a semisynthetic insecticide derived by a combination of a genetic block in a specific O-methylation of the rhamnose moiety of spinosad coupled with neural network-based QSAR and synthetic chemistry . Spinetoram and spinosad are both produced through fermentation of high-yielding strains .Molecular Structure Analysis
The molecular structure analysis of Spinetoram L can be determined by reversed phase high performance liquid chromatography (HPLC) using UV detection at 250nm and external standardization .Chemical Reactions Analysis
Spinetoram is a multi-component tetracyclic macrolide in the class of spinosyn insecticides . It is a mixture of two main components, 3′-O-ethyl, 5,6-dihydro spinosyn J (XDE-175-J, major factor, 50-90%) and 3′-O-ethyl-spinosyn L (XDE-175-L, minor factor, 50-10%) .Physical And Chemical Properties Analysis
The physical and chemical properties of Spinetoram L can be determined by various methods such as HPLC .Aplicaciones Científicas De Investigación
Pest Control in Agriculture
Spinetoram L is a semi-synthetic bioinsecticide extensively used in agriculture . It has shown significant efficacy against the cowpea thrip, Megalurothrips usitatus, a severe pest on cowpeas . The maximum dose bioassay method was used to assess field populations of cowpea thrips collected from 20 villages in Yazhou District . The results showed that mortality rates of cowpea thrip populations ranged from 3.31% to 100%, with 66.98% of the populations exceeding 80% mortality and 33.96% exceeding 90% mortality .
Neurotoxicity Studies
Spinetoram L is neurotoxic to insects, primarily by acting on acetylcholine receptors (nAChRs) . However, few studies have examined the neurotoxicity of Spinetoram L in human beings . In a study, various concentrations of Spinetoram L were employed to expose SH-SY5Y cells to study the neurotoxic effects of Spinetoram L . The results showed that Spinetoram L exposure markedly inhibited cell viability and induced oxidative stress .
Mitochondrial Damage Studies
Spinetoram L exposure induced mitochondrial membrane potential collapse (ΔΨm), and then caused a massive opening of the mitochondrial permeability transition pore (mPTP), a decrease in ATP synthesis, and Ca 2+ overloading . This indicates that Spinetoram L can cause mitochondrial damage .
Autophagy Studies
Spinetoram L exposure induced cellular autophagy, as evidenced by the formation of autophagosomes, the conversion of LC3-I into LC3-II, down-regulation of p62, and up-regulation of beclin-1 . It was observed that p-mTOR expression decreased, while p-AMPK expression increased when exposed to Spinetoram L, indicating Spinetoram L triggered AMPK/mTOR-mediated autophagy .
Neurobehavioral Studies
The effect of Spinetoram L on neurobehavior was studied using the zebrafish model . After being exposed to different concentrations of Spinetoram L, zebrafish showed neurobehavioral irregularities, such as reduced frequency of tail swings and spontaneous movements .
Control of Bagworms in Oil Palm
Spinetoram L has shown lethal effect against one of the bagworm species in oil palm, Mahasena corbetti .
Mecanismo De Acción
Target of Action
Spinetoram L is a semi-synthetic derivative of the spinosyn class of insecticides, produced by the soil actinomycete Saccharopolyspora spinosa . The primary targets of Spinetoram L are the nicotinic acetylcholine receptors in the nervous system of insects . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Spinetoram L interacts with its targets by causing persistent activation of the insect nicotinic acetylcholine receptors . This interaction leads to uncontrolled muscle contractions, exhaustion, and trembling in the insect, followed by paralysis . It is active on all larval life stages and enters the insect primarily through the digestive system (ingestion activity) and secondarily through the insect exoskeleton (contact activity) .
Biochemical Pathways
The biochemical pathways affected by Spinetoram L are primarily those involved in neural signal transmission. By disrupting the normal function of the nicotinic acetylcholine receptors, Spinetoram L interferes with the normal transmission of nerve impulses. This disruption leads to the downstream effects of muscle contraction, exhaustion, and ultimately paralysis .
Pharmacokinetics
It is known that spinetoram l is applied externally to insects and is absorbed through the insect’s exoskeleton and digestive system
Result of Action
The result of Spinetoram L’s action is the effective control of pest insects. It causes rapid paralysis and death in insects, making it a potent insecticide . It has a broad insecticidal spectrum and is effective against insect pests which are resistant to various existing insecticides .
Action Environment
The efficacy and stability of Spinetoram L can be influenced by various environmental factorsAdditionally, the development of resistance in insect populations due to long-term use or continuous application of insecticides is a significant environmental factor influencing the action of Spinetoram L .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYSEWJJXXTEZ-GDMNSMANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044341 | |
| Record name | Spinetoram L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187166-15-0 | |
| Record name | Spinetoram L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinetoram (minor component) [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinetoram L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPINETORAM L | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can I quantify spinetoram L in livestock samples?
A: A reliable analytical method for quantifying spinetoram, including both spinetoram J and L, in livestock samples has been developed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) []. This method involves extraction with acetonitrile followed by purification using a primary secondary amine (PSA) sorbent. The method demonstrated good linearity, accuracy, and precision, fulfilling the criteria outlined in the Codex guidelines (CAC/GL40, 2003) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)



![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)